

2,5-Dichloroanisole molecular weight and formula (C₇H₆Cl₂O)

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Compound of Interest

Compound Name: 2,5-Dichloroanisole

Cat. No.: B158034

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2,5-Dichloroanisole: A Technical Overview for Researchers

An in-depth guide to the molecular characteristics, spectroscopic profile, and analytical workflows for **2,5-dichloroanisole** (C₇H₆Cl₂O), tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

2,5-Dichloroanisole, also known as 1,4-dichloro-2-methoxybenzene, is a halogenated aromatic ether. Its fundamental molecular properties are summarized below. The compound's chemical formula is C₇H₆Cl₂O.^[1] The molecular weight of **2,5-dichloroanisole** is approximately 177.02 g/mol .^[1]

Identifier	Value	Source
Molecular Formula	C ₇ H ₆ Cl ₂ O	PubChem[1]
Molecular Weight	177.02 g/mol	PubChem[1]
Exact Mass	175.9795702 Da	PubChem[1]
IUPAC Name	1,4-dichloro-2-methoxybenzene	PubChem[1]
CAS Number	1984-58-3	PubChem[1]
InChI Key	QKMNFFSBZRGHDJ-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>COC1=C(C=CC(=C1)Cl)Cl</chem>	PubChem[1]

Physicochemical Properties

The physical and chemical characteristics of **2,5-dichloroanisole** are critical for its handling, application in synthesis, and analytical characterization.

Property	Value	Notes
Appearance	Clear, colorless to very slightly yellow liquid	[1]
Melting Point	24°C	[1]
Boiling Point	128-132°C at 3.5 mmHg	[1]
Density	1.33 g/cm ³	[1]
Flash Point	21°C	[1]
Vapor Pressure	0.185 mmHg at 25°C	[1]
Refractive Index	1.5615-1.5635 at 20°C	[1]

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of **2,5-dichloroanisole**.

Mass Spectrometry (MS)

Mass spectrometry data reveals the mass-to-charge ratio of the parent molecule and its fragmentation patterns, confirming its elemental composition.

Technique	Key m/z values	Source
GC-MS	176 (M+), 133, 178	PubChem[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Data is available for the vapor phase.

Spectrum Type	Key Absorptions	Source
Vapor Phase IR	Available	SpectraBase[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **2,5-dichloroanisole**. While a complete, detailed experimental protocol from a single source is not readily available, typical conditions and expected chemical shifts are presented.

Nucleus	Solvent	Expected Chemical Shifts (ppm)
^1H NMR	CDCl_3	Aromatic protons and a singlet for the methoxy group protons.
^{13}C NMR	CDCl_3	Signals corresponding to the seven carbon atoms, with distinct shifts for the methoxy carbon, the two chlorine-substituted carbons, and the other aromatic carbons.

Experimental Protocols

General Synthesis via Williamson Ether Synthesis

While a specific, detailed protocol for **2,5-dichloroanisole** was not found, a standard and chemically sound method for its synthesis would be the methylation of 2,5-dichlorophenol. The following is a general experimental protocol based on the Williamson ether synthesis.

Objective: To synthesize **2,5-dichloroanisole** by methylation of 2,5-dichlorophenol.

Materials:

- 2,5-Dichlorophenol
- Sodium hydroxide (NaOH) or another suitable base
- Methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Anhydrous polar aprotic solvent (e.g., acetone, DMF, or acetonitrile)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

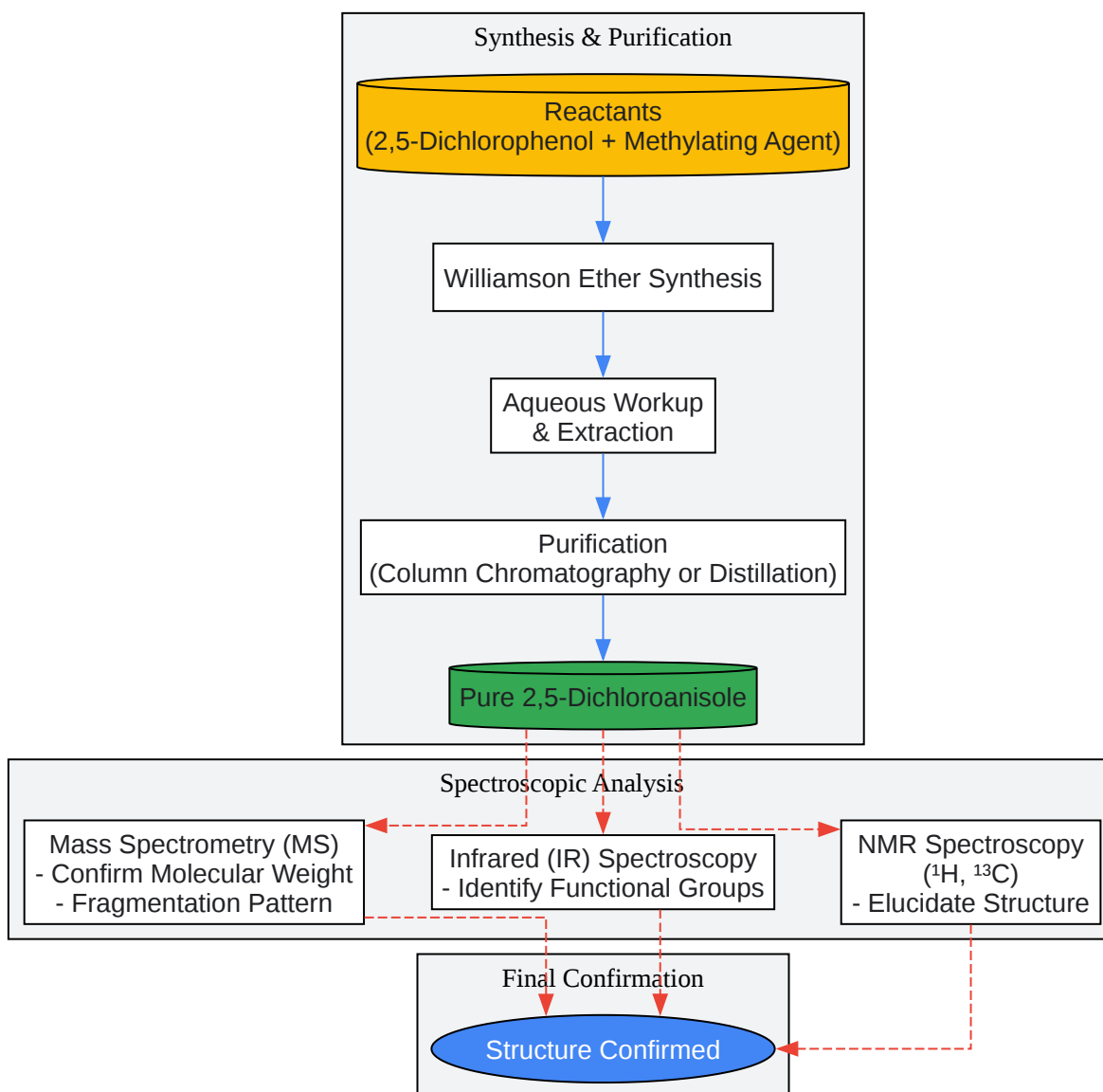
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenol in the chosen anhydrous solvent.
- Add a stoichiometric equivalent of a base (e.g., NaOH) to the solution to deprotonate the phenol, forming the sodium phenoxide. Stir the mixture at room temperature for 30 minutes.
- Add a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide) to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **2,5-dichloroanisole**.

Analytical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a small molecule such as **2,5-dichloroanisole**.



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Workflow for Synthesis and Characterization.

Applications in Research and Drug Development

As a halogenated aromatic compound, **2,5-dichloroanisole** can serve as a building block in organic synthesis. Its potential applications in drug discovery are primarily as an intermediate for the synthesis of more complex molecules. The dichloro-substitution pattern provides specific steric and electronic properties that can be exploited in the design of bioactive compounds. Proteomics and other advanced analytical techniques can be employed to study the interaction of derivatives of such small molecules with biological systems, aiding in target identification and validation.[3][4] The general workflow for identifying the biological targets of small molecules often involves chemical proteomics, where a small molecule is used to capture its protein binding partners from a cell lysate for identification by mass spectrometry.[5]

Safety and Handling

2,5-Dichloroanisole is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6] Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[6]

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